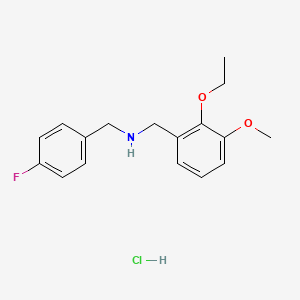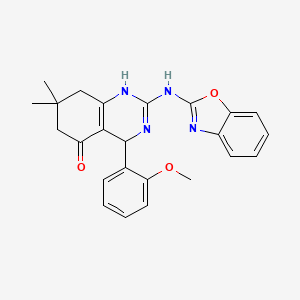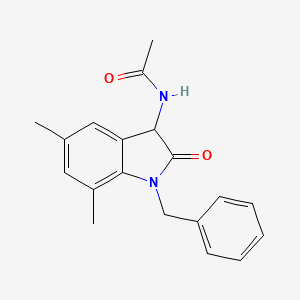![molecular formula C17H20ClNO2 B4168477 N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4168477.png)
N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
説明
N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide, also known as CBR-5884, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the family of non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists and has been shown to exhibit neuroprotective effects in various preclinical models.
作用機序
N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide exerts its neuroprotective effects by selectively blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. The NMDA receptor is activated by glutamate, an excitatory neurotransmitter, and its overactivation can lead to excitotoxicity, oxidative stress, and inflammation, which are associated with various neurological disorders. By blocking the NMDA receptor, N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide reduces the influx of calcium ions into the cell, which in turn reduces the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the expression of anti-inflammatory cytokines, such as interleukin-10. Moreover, N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to reduce the activity of oxidative stress markers, such as malondialdehyde and nitric oxide, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In terms of physiological effects, N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to improve cognitive function, reduce neuronal damage, and increase survival rates in animal models of neurological disorders.
実験室実験の利点と制限
One of the major advantages of N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is its selectivity for the NMDA receptor, which reduces the risk of off-target effects. Moreover, N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to exhibit good pharmacokinetic properties, such as good oral bioavailability, low toxicity, and good blood-brain barrier penetration. However, one of the limitations of N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is its low solubility, which can limit its use in certain experimental settings. Moreover, the exact mechanism of action of N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is not fully understood, which can limit its use in mechanistic studies.
将来の方向性
Despite the promising preclinical results, further studies are needed to fully understand the therapeutic potential of N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide. Some of the future directions that can be explored include:
- Investigating the efficacy of N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide in clinical trials for various neurological disorders.
- Exploring the potential of N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide as a neuroprotective agent in other experimental models, such as models of neurodegenerative diseases.
- Studying the pharmacodynamics and pharmacokinetics of N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide in more detail to optimize its therapeutic potential.
- Investigating the potential of N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide as a combination therapy with other neuroprotective agents.
科学的研究の応用
N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including traumatic brain injury, stroke, and neuropathic pain. In preclinical studies, N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to exhibit neuroprotective effects by reducing excitotoxicity, oxidative stress, and inflammation. Moreover, N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has been shown to improve cognitive function and reduce neuronal damage in animal models of traumatic brain injury and stroke.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c18-15-7-2-1-4-13(15)10-19-17(21)14-8-11-5-3-6-12(9-14)16(11)20/h1-2,4,7,11-12,14H,3,5-6,8-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSIXTZWHYZZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chlorophenyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide](/img/structure/B4168408.png)
![N-(4-methylbenzyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4168415.png)

![methyl 4-[(2,4-dichlorobenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-3-furancarboxylate](/img/structure/B4168423.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4168429.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4168432.png)
![4-(methylthio)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4168435.png)
![1-(3-chlorophenyl)-4-({1-[(4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4168445.png)


![N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4168475.png)
![3-chloro-4-[2-(4-morpholinyl)-2-oxoethoxy]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4168485.png)
![ethyl 4-({[(4-ethyl-5-{2-[(4-methoxybenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4168493.png)